Tegoprazan

Übersicht

Beschreibung

Es ist ein potenter und hochspezifischer Kalium-kompetitiver Säureblocker (P-CAB) mit schnellem Wirkungseintritt und der Fähigkeit, den pH-Wert des Magens über einen längeren Zeitraum zu kontrollieren . Die starke und nachhaltige Wirkung von Tegoprazan beruht auf seiner Fähigkeit, langsam aus den Magendrüsen freigesetzt zu werden und seine Wirkung unabhängig vom Säuregehalt auszuüben .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

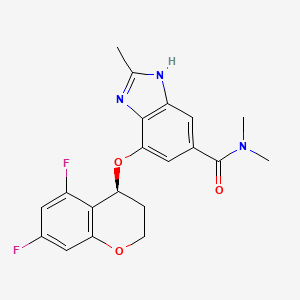

Die Herstellung von Tegoprazan umfasst mehrere Schritte, beginnend mit der Synthese der Kernstruktur, (S)-4-((5,7-Difluorchroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazol-6-carboxamid. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

Bildung des Chromanrings: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen, um die Chromanringstruktur zu bilden.

Einführung der Difluor-Gruppen: Fluorierungsreaktionen werden durchgeführt, um die Difluor-Gruppen an den gewünschten Positionen am Chromanring einzuführen.

Kopplung mit Benzimidazol: Der Chromanring wird dann mit einem Benzimidazol-Derivat gekoppelt, um die Kernstruktur von this compound zu bilden.

Letzte Modifikationen: Zusätzliche chemische Modifikationen werden vorgenommen, um die Carboxamidgruppe und andere funktionelle Gruppen wie erforderlich einzuführen.

Industrielle Produktionsmethoden

Für die industrielle Produktion wird das Herstellungsverfahren von this compound optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet leicht verfügbare Rohstoffe, wenige Syntheseschritte, einfache Bedienung, milde Reaktionsbedingungen und hohe Ausbeute . Die industrielle Produktionsmethode ist so konzipiert, dass sie skalierbar ist und für die großtechnische Herstellung geeignet ist.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen im this compound-Molekül zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, wobei bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile werden unter geeigneten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter :

Chemie: this compound wird in der Untersuchung von säurebedingten Reaktionen und der Entwicklung neuer Säureblocker verwendet.

Biologie: Die Forschung an this compound umfasst seine Auswirkungen auf die Magensäuresekretion und seine potenzielle Rolle bei der Behandlung von Magen-Darm-Erkrankungen.

Medizin: this compound wird auf sein therapeutisches Potenzial bei der Behandlung von gastroösophagealem Reflux, Magengeschwüren und Helicobacter pylori-Infektionen untersucht.

Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Formulierungen verwendet.

Wirkmechanismus

This compound wirkt als potenter und hochspezifischer Kalium-kompetitiver Säureblocker . Sein Wirkmechanismus unterscheidet sich von dem von Protonenpumpenhemmern, da er keine Umwandlung in eine aktive Form erfordert und die H+/K±ATPase direkt reversibel und kalium-kompetitiv hemmen kann . Dies liegt daran, dass es sich um eine säurebeständige schwache Base handelt, die in den stark sauren Kanälen der Magensäurezellen verbleiben kann . Der Wirkmechanismus von this compound beinhaltet die Hemmung der Natrium/Kalium-transportierenden ATPase, die eine entscheidende Rolle bei der Magensäuresekretion spielt .

Analyse Chemischer Reaktionen

Types of Reactions

Tegoprazan undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out to modify specific functional groups within the this compound molecule.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Erosive Esophagitis

Tegoprazan has been evaluated in several clinical trials for its efficacy in treating erosive esophagitis. A phase 3 randomized controlled trial compared this compound (25 mg) with lansoprazole (15 mg) as maintenance therapy for healed erosive esophagitis. The results indicated that the endoscopic remission rate after 24 weeks was 90.6% for this compound compared to 89.5% for lansoprazole, demonstrating non-inferiority .

Table 1: Efficacy of this compound vs. Lansoprazole in Erosive Esophagitis

| Treatment | Endoscopic Remission Rate at 24 Weeks | p-Value |

|---|---|---|

| This compound | 90.6% | 0.0014 |

| Lansoprazole | 89.5% |

Gastroesophageal Reflux Disease (GERD)

In a comparative study assessing on-demand therapy for GERD, this compound demonstrated superior efficacy over esomeprazole, with a higher percentage of patients experiencing symptom improvement within 30 minutes (26.2% vs. 16.1%) and a significantly shorter time to symptom relief . This highlights this compound's potential as a rapid-acting treatment option for GERD.

Table 2: Symptom Improvement in GERD Patients

| Treatment | Symptom Improvement Within 30 Minutes | p-Value |

|---|---|---|

| This compound | 26.2% | <0.01 |

| Esomeprazole | 16.1% |

Laryngopharyngeal Reflux Disease (LPRD)

Preliminary studies suggest that this compound may also be effective in managing symptoms associated with laryngopharyngeal reflux disease. In an eight-week study, patients treated with this compound showed significant reductions in reflux symptom index scores compared to placebo .

Table 3: Changes in Reflux Symptom Index Scores

| Week | This compound (Mean ± SD) | Placebo (Mean ± SD) | p-Value |

|---|---|---|---|

| Baseline | 21.2 ± 6.2 | 22.1 ± 5.3 | |

| Week 4 | 16.8 ± 7.0 | 15.9 ± 7.6 | <0.001 |

| Week 8 | 15.2 ± 7.8 | 16.2 ± 9.6 | <0.001 |

Safety and Tolerability

This compound has been reported to have a safety profile comparable to that of PPIs, with no significant differences in adverse events between this compound and standard treatments like lansoprazole or esomeprazole . In clinical trials, increases in serum gastrin levels were similar between patients treated with this compound and those receiving other acid suppressants, indicating that long-term use may not lead to significant hypergastrinemia .

Wirkmechanismus

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of proton-pump inhibitors, as it does not require conversion into an active form and can directly inhibit H+/K±ATPase in a reversible and potassium-competitive manner . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This compound’s mechanism involves the inhibition of sodium/potassium transporting ATPase, which plays a crucial role in gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Tegoprazan wird mit anderen ähnlichen Verbindungen verglichen, insbesondere mit anderen Kalium-kompetitiven Säureblockern (P-CABs) wie Vonoprazan und Fexuprazan . Die wichtigsten Unterschiede und Gemeinsamkeiten sind:

Vonoprazan: Sowohl this compound als auch Vonoprazan sind P-CABs mit schnellem Wirkungseintritt und langer Kontrolle des pH-Werts des Magens.

Fexuprazan: Ähnlich wie this compound befindet sich Fexuprazan in der aktiven Entwicklung und teilt denselben Wirkmechanismus.

Liste ähnlicher Verbindungen

- Vonoprazan

- Fexuprazan

- Tenatoprazol

- AGN 201904-Z

Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner Fähigkeit, eine nachhaltige Kontrolle des pH-Werts des Magens zu gewährleisten, was es zu einer wertvollen Ergänzung der Klasse der Kalium-kompetitiven Säureblocker macht.

Biologische Aktivität

Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the reversible inhibition of the gastric H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This article explores the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical trials, and potential implications in gastrointestinal health.

This compound operates by competitively inhibiting the H+/K+-ATPase enzyme in the gastric epithelium. Unlike traditional proton pump inhibitors (PPIs), which provide irreversible inhibition, this compound offers a reversible binding mechanism. This allows for a more flexible control of gastric acid secretion and potentially fewer side effects associated with long-term use of PPIs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a potent inhibitory effect on porcine H+/K+-ATPase with an IC50 value of 0.53 μM, significantly lower than that of esomeprazole, which has an IC50 value of 42.52 μM . The reversible nature of this compound's action suggests it may allow for more physiologically normal acid secretion patterns compared to irreversible inhibitors.

In Vivo Efficacy

This compound has shown significant efficacy in various animal models:

- GERD Model : In rat models, this compound demonstrated a dose-dependent reduction in esophageal injury and gastric acid secretion, with an effective dose (ED50) of 2.0 mg/kg, which is 15 times more potent than esomeprazole .

- Peptic Ulcer Models : In multiple models including naproxen-induced and stress-induced ulcers, this compound exhibited superior antiulcer activity. The ED50 values were notably low: 0.1 mg/kg for naproxen-induced ulcers and 1.4 mg/kg for stress-induced ulcers, outperforming esomeprazole .

Phase III Trials

Recent clinical trials have confirmed the efficacy of this compound in humans:

- A randomized phase III trial compared this compound (50 mg and 100 mg) to esomeprazole (40 mg) in patients with erosive esophagitis (EE). The cumulative healing rates at week 8 were 98.9% across all groups, indicating non-inferiority to esomeprazole .

- Another study evaluated this compound's effectiveness in laryngopharyngeal reflux disease (LPRD), showing similar symptom resolution rates compared to placebo after 8 weeks .

Safety Profile

This compound has been reported to have a favorable safety profile, with adverse events comparable to those observed with esomeprazole. It has been well-tolerated across various patient populations .

Comparative Efficacy: this compound vs. Esomeprazole

The following table summarizes the comparative efficacy of this compound against esomeprazole based on clinical trial data:

| Parameter | This compound | Esomeprazole |

|---|---|---|

| Cumulative Healing Rate (Week 8) | 98.9% | 98.9% |

| ED50 in GERD Model | 2.0 mg/kg | - |

| ED50 in Peptic Ulcers | 0.1 - 1.4 mg/kg | - |

| Adverse Events | Comparable | Comparable |

Case Study: Erosive Esophagitis

In a clinical setting, a patient diagnosed with erosive esophagitis was treated with this compound at a dosage of 50 mg daily for eight weeks. The patient showed complete resolution of symptoms and healing confirmed by endoscopy after the treatment period.

Case Study: Laryngopharyngeal Reflux Disease

A cohort study involving patients with LPRD treated with this compound reported symptom resolution rates similar to placebo after eight weeks; however, significant improvements in quality of life metrics were noted among those receiving active treatment .

Eigenschaften

IUPAC Name |

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIQCDHNPDMGSL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |

| Record name | Tegoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

942195-55-3 | |

| Record name | Tegoprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEGOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tegoprazan and how does it work?

A: this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, this compound's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].

Q2: How does this compound compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?

A: this compound has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].

Q3: What are the advantages of this compound over PPIs in terms of pharmacokinetic properties?

A: this compound demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].

Q4: How does food intake affect the pharmacokinetics of this compound?

A: While food may delay the absorption of this compound, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that this compound can be administered without strict regard to meal times [].

Q5: How does this compound interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?

A: this compound is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase this compound exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease this compound levels []. Dosage adjustments may be necessary when this compound is used concurrently with strong CYP3A4 modulators [, ].

Q6: Are there any potential drug-drug interactions with this compound and amoxicillin/clarithromycin?

A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of this compound with amoxicillin and clarithromycin can alter this compound's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].

Q7: Has this compound shown any potential for drug-drug interactions with atorvastatin?

A: Studies indicate that, unlike vonoprazan (another P-CAB), this compound does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between this compound and atorvastatin compared to vonoprazan [].

Q8: What is the current research on this compound's potential beyond acid-related diseases?

A: Recent studies suggest that this compound may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.